

# An In-depth Technical Guide on the Physicochemical Properties of N-Methylhomoveratrylamine

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## Compound of Interest

Compound Name: *N*-Methylhomoveratrylamine

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## Introduction

**N**-Methylhomoveratrylamine, a phenethylamine derivative, is a compound of interest in medicinal chemistry and pharmacology. Its structural similarity to known neurotransmitters and other biologically active molecules suggests potential interactions with various physiological pathways.<sup>[1][2]</sup> This technical guide provides a comprehensive overview of the core physicochemical properties of **N**-Methylhomoveratrylamine, outlines detailed experimental protocols for their determination, and explores its potential role in biological signaling pathways. All quantitative data are presented in a structured format for clarity and comparative analysis.

## Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME). The key properties of **N**-Methylhomoveratrylamine are summarized in the table below.

Property	Value	Reference
Molecular Formula	C <sub>11</sub> H <sub>17</sub> NO <sub>2</sub>	[3]
Molecular Weight	195.26 g/mol	[1][4]
Appearance	Colorless to Pale Yellow Oil/Light yellow liquid	[5][6]
Boiling Point	160-161 °C at 13 mmHg 99.0-112.0 °C at 0.075-0.120 Torr	[3][5]
Density	1.059 g/mL at 25 °C	[3][5]
Refractive Index (n <sup>20</sup> /D)	1.533	[3][5]
pKa (Predicted)	10.16 ± 0.10	[5]
LogP (Predicted)	1.304	[5]
Solubility	Soluble in Chloroform and Methanol. Water solubility: >29.3 µg/mL at pH 7.4.	[3][5][7]
Flash Point	>230 °F (>110 °C)	[3][5]

## Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible determination of physicochemical properties. The following section outlines established experimental protocols applicable to **N-Methylhomoveratrylamine**.

### Determination of Boiling Point under Reduced Pressure

Given that **N-Methylhomoveratrylamine** has a high boiling point at atmospheric pressure, determination under reduced pressure is necessary to prevent decomposition.

Methodology:

- Apparatus Setup: A micro-distillation apparatus equipped with a vacuum pump, a manometer for pressure measurement, and a heating mantle is assembled. A small magnetic stir bar is

placed in the distillation flask containing a sample of **N-Methylhomoveratrylamine**.

- Procedure:
  - The system is evacuated to the desired pressure (e.g., 13 mmHg).
  - The sample is heated gently with continuous stirring.
  - The temperature at which the liquid boils and its vapor condenses on the thermometer bulb is recorded as the boiling point at that specific pressure.

## Determination of Density

The density of liquid **N-Methylhomoveratrylamine** can be determined using a pycnometer.

Methodology:

- Calibration: The empty pycnometer is weighed. It is then filled with deionized water of a known temperature, and the weight is recorded to determine the exact volume of the pycnometer.
- Measurement: The pycnometer is dried and filled with **N-Methylhomoveratrylamine**. The weight is measured at a controlled temperature (e.g., 25 °C).
- Calculation: The density is calculated by dividing the mass of the **N-Methylhomoveratrylamine** by the volume of the pycnometer.

## Determination of Refractive Index

The refractive index, a measure of how light propagates through the substance, is determined using a refractometer.

Methodology:

- Calibration: The refractometer is calibrated using a standard liquid with a known refractive index.
- Measurement: A few drops of **N-Methylhomoveratrylamine** are placed on the prism of the refractometer.

- Reading: The refractive index ( $n^{20}/D$ , indicating measurement at 20°C using the D-line of the sodium spectrum) is read directly from the instrument's scale.

## Determination of pKa

The acid dissociation constant (pKa) of the amine group is a critical parameter influencing its ionization state at physiological pH. Potentiometric titration is a standard method for its determination.

Methodology:

- Sample Preparation: A known concentration of **N-Methylhomoveratrylamine** is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol to ensure solubility.
- Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is continuously monitored using a calibrated pH meter.
- Data Analysis: A titration curve is generated by plotting the pH against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

## Determination of Solubility

The solubility of **N-Methylhomoveratrylamine** in aqueous and organic solvents can be determined using the shake-flask method followed by quantification.

Methodology:

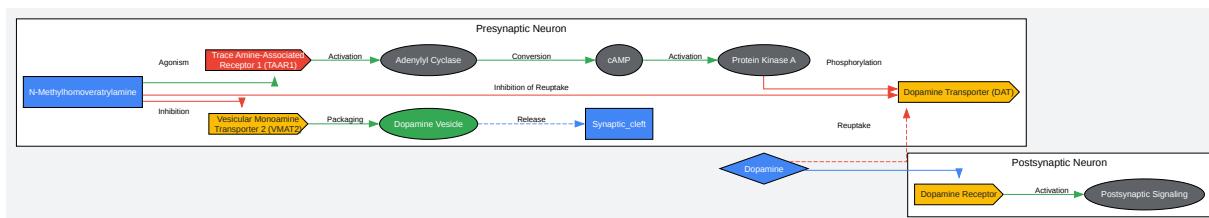
- Equilibration: An excess amount of **N-Methylhomoveratrylamine** is added to a known volume of the solvent (e.g., buffered water at pH 7.4, chloroform, methanol) in a sealed container. The mixture is agitated at a constant temperature until equilibrium is reached.
- Separation: The saturated solution is filtered or centrifuged to remove any undissolved compound.
- Quantification: The concentration of **N-Methylhomoveratrylamine** in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid

Chromatography (HPLC) with UV detection, as the aromatic ring of the compound absorbs UV light.[1]

## Potential Biological Signaling Pathways

As a phenethylamine derivative, **N-Methylhomoveratrylamine** is structurally related to endogenous monoamine neurotransmitters like dopamine and norepinephrine.[1] This structural similarity suggests that it may interact with monoaminergic signaling pathways in the central nervous system.[8][9] The primary mechanism of action for many phenethylamines involves the regulation of neurotransmitter release and reuptake.[9][10]

The following diagram illustrates a potential signaling pathway for phenethylamine derivatives, which may be applicable to **N-Methylhomoveratrylamine**.



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Caption: Potential mechanism of **N-Methylhomoveratrylamine** in a dopaminergic synapse.

Pathway Description:

- **Inhibition of Dopamine Transporter (DAT):** **N-Methylhomoveratrylamine** may inhibit the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, thereby

increasing the concentration and duration of dopamine in the synapse.[10]

- Inhibition of Vesicular Monoamine Transporter 2 (VMAT2): It might also interfere with the packaging of dopamine into synaptic vesicles by inhibiting VMAT2, leading to increased cytoplasmic dopamine levels.[8][9]
- Agonism at Trace Amine-Associated Receptor 1 (TAAR1): Phenethylamines are known agonists of TAAR1.[8] Activation of this intracellular receptor can initiate a signaling cascade, often involving adenylyl cyclase and protein kinase A, which can lead to the phosphorylation and subsequent reversal of DAT function, further increasing synaptic dopamine.[8]

The net effect of these interactions would be an enhancement of dopaminergic neurotransmission, a mechanism shared by many stimulant and psychoactive compounds.

## Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of **N-Methylhomoveratrylamine**, along with standardized experimental protocols for their determination. The presented data and methodologies offer a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development. The exploration of its potential interaction with monoaminergic signaling pathways, based on its structural class, provides a foundation for further investigation into its pharmacological profile and potential therapeutic applications. Further research is warranted to elucidate the specific biological activities and metabolic fate of **N-Methylhomoveratrylamine**.

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